2-Butoxy-4,6-dichloro-1,3,5-triazine
Overview
Description
2-Butoxy-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C7H9Cl2N3O and a molecular weight of 222.075 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
2-Butoxy-4,6-dichloro-1,3,5-triazine can be synthesized through the halogenation of 1,3,5-triazine with chlorine . The reaction typically involves the use of a solvent such as dioxane or water, and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Butoxy-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding triazine derivatives.
Common reagents used in these reactions include sodium carbonate, morpholine, and various solvents like dioxane and water . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .
Scientific Research Applications
2-Butoxy-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butoxy-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets through substitution reactions. The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures . This reactivity makes it useful in various chemical syntheses and applications .
Comparison with Similar Compounds
2-Butoxy-4,6-dichloro-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in organic synthesis and as a reagent in various chemical reactions.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in radioimmunoassays and the preparation of cyclodextrin-rotaxanes.
6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine: Utilized in the synthesis of UV-absorbing agents.
Properties
IUPAC Name |
2-butoxy-4,6-dichloro-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNVNAIEXWYGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160648 | |
Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-32-9 | |
Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13838-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxy-4,6-dichloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Butoxy-4,6-dichloro-1,3,5-triazine in the synthesis of homo heteracalix[2]arene[2]triazines?
A1: this compound serves as a crucial building block in the fragment coupling approach used to synthesize homo heteracalix[2]arene[2]triazines []. It participates in a two-directional nucleophilic substitution reaction with N-Boc-protected 1,3-dihydrazobenzene, leading to the formation of hydrazo-linked trimers. These trimers then undergo a macrocyclic condensation reaction with functionalized resorcinol derivatives, ultimately yielding the desired (NHNBoc)2,O2-calix[2]arene[2]triazine macrocycles [].
Q2: How does the structure of the resulting homo heteracalix[2]arene[2]triazines vary based on the functionalization and reaction conditions?
A2: The final conformation of the synthesized homo heteracalix[2]arene[2]triazines is significantly influenced by the presence and position of functional groups, as well as the specific reaction conditions []. For instance, (NHNR)2,O2-bridged calix[2]arene[2]triazines, with or without substituents on the upper rim, and (NMe)2,(NHNBoc)2-calix[2]arene[2]triazine predominantly adopt a partial cone conformation in the solid state. Conversely, a heavily twisted 1,3-alternate conformation is observed for (NHNBoc)2,O2-calix[2]arene[2]triazines containing a functional group on the lower rim and for (NH)2,(NHNBoc)2-calix[2]arene[2]triazine []. This highlights the significant impact of subtle structural modifications on the overall three-dimensional shape of these macrocycles.
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